molecular formula C23H27N5O3 B2758629 (3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2097920-97-1

(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Número de catálogo: B2758629
Número CAS: 2097920-97-1
Peso molecular: 421.501
Clave InChI: YYFGAQHNFBPNQF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone, with CAS number 2097920-97-1 , is a complex synthetic compound of significant interest in chemical and pharmaceutical research. This chemical entity, with a molecular formula of C23H27N5O3 and a molecular weight of 421.49 g/mol , is a hybrid molecule featuring a piperidine core that is strategically functionalized with both a 4,6-dimethylpyrimidinyloxy group and a 1-methyl-3-(3-methoxyphenyl)pyrazole carbonyl unit . This specific structural architecture suggests potential for diverse biological activity and makes it a valuable intermediate in medicinal chemistry programs, particularly in the synthesis and exploration of novel small-molecule inhibitors. Its defined structure, available under identifiers such as CID 5337168 , provides a solid foundation for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block or precursor in the development of probes for various biological targets. It is offered with high purity for research applications and is strictly for laboratory use. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-15-11-16(2)25-23(24-15)31-19-9-6-10-28(14-19)22(29)21-13-20(26-27(21)3)17-7-5-8-18(12-17)30-4/h5,7-8,11-13,19H,6,9-10,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFGAQHNFBPNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrazolo-Pyrimidine Derivatives

Example :

  • (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone () Structural Differences:
  • Replaces the piperidinyloxy-pyrimidine with a pyrazolo[3,4-d]pyrimidinylamino group.
  • Features a dimethylpyrazole instead of a methoxyphenyl-substituted pyrazole.
    • Implications :
  • The amino linkage may enhance hydrogen-bonding interactions compared to the ether bridge in the target compound.
Piperidine-Linked Hybrids

Example :

  • {4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone () Structural Differences:
  • Substitutes 4,6-dimethylpyrimidine with a methanesulfonylphenyl group.
  • Incorporates an isoxazole ring instead of a methoxyphenylpyrazole.
    • Implications :
  • Isoxazole may alter electronic properties, affecting target selectivity .
Thieno-Pyrimidine Analogs

Example :

  • 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones () Structural Differences:
  • Replaces pyrimidine with a thieno[2,3-d]pyrimidine scaffold.
  • Includes an oxadiazole ring instead of a pyrazole.
    • Implications :
  • Oxadiazole groups are associated with antimicrobial activity, as reported in .

Comparative Analysis Table

Feature Target Compound Compound Compound Compound
Core Structure Piperidinyloxy-4,6-dimethylpyrimidine Pyrazolo[3,4-d]pyrimidinylamino Pyrazolo[3,4-d]pyrimidinyloxy Thieno[2,3-d]pyrimidine
Substituent 3-Methoxyphenylpyrazole Dimethylpyrazole Methanesulfonylphenyl + Isoxazole Oxadiazole + Phenyl
Key Functional Group Ether (C-O-C) Amine (N-H) Sulfonyl (SO₂) Oxadiazole (N-O-N)
Hypothetical LogP ~3.5 (moderate lipophilicity) ~2.8 (lower lipophilicity) ~2.0 (higher polarity) ~4.0 (high lipophilicity)
Potential Activity Kinase inhibition (speculative) Pharmacological modulation (unspecified) Therapeutic patent claims Antimicrobial

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone, and how can they be addressed methodologically?

  • Answer : The synthesis involves multi-step coupling reactions, particularly the formation of the piperidine-pyrimidinyl ether linkage and the pyrazole-methanone core. Challenges include regioselectivity in pyrazole substitution and steric hindrance during ether bond formation. Methodological solutions:

  • Use Ullmann-type coupling or Buchwald-Hartwig amination for aryl ether formation under palladium catalysis .
  • Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. For example, refluxing in ethanol with a base like K₂CO₃ can improve coupling efficiency .
  • Monitor intermediates via HPLC or TLC to track reaction progress .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C3 of phenyl, methyl groups on pyrimidine) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₂₃H₂₆N₄O₃) and detect isotopic patterns.
  • X-ray crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .
  • HPLC-PDA : To assess purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the reactivity and bioactivity of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack, aiding in rational synthetic modifications .
  • Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) to hypothesize binding modes. Use software like AutoDock Vina with crystal structures from the PDB .
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) to prioritize targets for experimental validation .

Q. What experimental strategies resolve contradictions in bioactivity data across different assays (e.g., IC₅₀ variability)?

  • Answer :

  • Dose-response standardization : Use a unified assay protocol (e.g., CellTiter-Glo for cytotoxicity) across labs to minimize variability .
  • Off-target profiling : Employ panels like Eurofins’ SafetyScreen44 to identify non-specific interactions that may skew results .
  • Meta-analysis : Statistically aggregate data from multiple studies using tools like RevMan to identify outliers and establish consensus bioactivity ranges .

Q. How can reaction engineering principles optimize large-scale synthesis while maintaining stereochemical integrity?

  • Answer :

  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., pyrazole formation) .
  • DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to optimize parameters (temperature, catalyst loading, solvent ratio) for maximum yield and minimal byproducts .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate purity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.